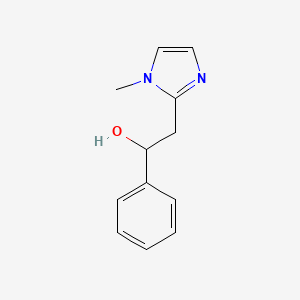
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is a chemical compound that has attracted the attention of many researchers due to its unique properties. This compound is used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. In
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves its binding to the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to the inhibition of neuronal activity. This inhibition results in a decrease in anxiety, an increase in sleep, and a reduction in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its binding to the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to the inhibition of neuronal activity. This inhibition results in a decrease in anxiety, an increase in sleep, and a reduction in seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol in lab experiments is its high affinity for GABA-A receptors. This property makes it an ideal compound for studying the mechanism of action of GABA-A receptors and for developing new drugs that target these receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to use in some experimental procedures.
Orientations Futures
There are several future directions for the research on 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol. One of the future directions is the development of new drugs that target GABA-A receptors using this compound as a lead compound. Another future direction is the study of the structure-activity relationship of this compound and its analogs to identify compounds with improved properties. Additionally, the use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia, could also be explored.
Conclusion:
In conclusion, this compound is a unique chemical compound that has attracted the attention of many researchers due to its potential use in drug discovery and neuroscience. This compound has a high affinity for GABA-A receptors, which makes it an ideal compound for studying the mechanism of action of these receptors and for developing new drugs that target them. The future directions for the research on this compound are promising, and it is expected that this compound will continue to be an important tool in scientific research.
Méthodes De Synthèse
The synthesis of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves the reaction between 1-methyl-1H-imidazole-2-carbaldehyde and phenylacetaldehyde in the presence of sodium borohydride. This reaction results in the formation of the desired compound with a yield of around 60-70%.
Applications De Recherche Scientifique
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol has been extensively studied for its potential use in drug discovery. This compound has been shown to have a high affinity for GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. Therefore, this compound has been investigated as a potential treatment for anxiety disorders, insomnia, and epilepsy.
Propriétés
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPULVSXKKANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

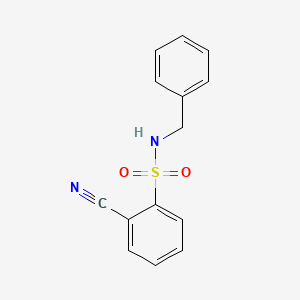
![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
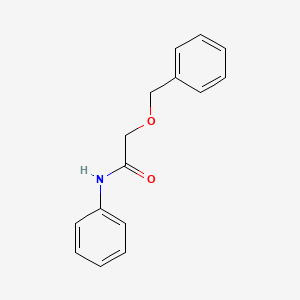
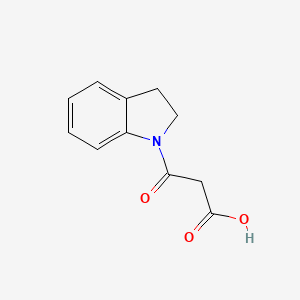
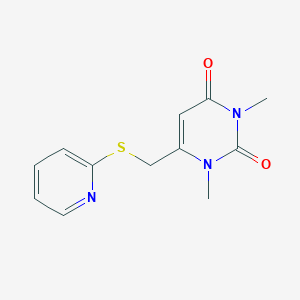
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
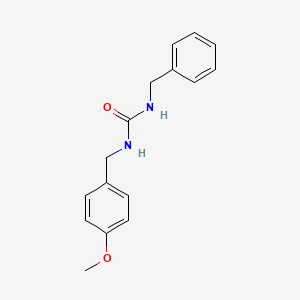
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)

